2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide
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Overview
Description
2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide is a chemical compound that belongs to the class of benzamides It features a unique structure with a 1,3,4-thiadiazole ring, a cyclopropyl group, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbinyl halides.
Attachment of the fluorobenzamide moiety: This step involves the coupling of the 1,3,4-thiadiazole intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The thiadiazole ring can be oxidized or reduced under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution reactions: Reagents such as sodium azide, potassium thiocyanate, or alkyl halides in the presence of a base.
Oxidation reactions: Reagents such as hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction reactions: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution reactions: Products with various functional groups replacing the chlorine atom.
Oxidation and reduction reactions: Products with modified thiadiazole rings.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological or pharmacological context in which the compound is being studied.
Comparison with Similar Compounds
2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide can be compared with other similar compounds, such as:
2-chloro-N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with a trifluoromethyl group instead of a cyclopropyl group.
2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with a methyl group instead of a cyclopropyl group.
2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with an ethyl group instead of a cyclopropyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN3OS/c13-9-5-7(14)3-4-8(9)10(18)15-12-17-16-11(19-12)6-1-2-6/h3-6H,1-2H2,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLJYZGEKYSXOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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